Gadopenamide

Osmolality Injection Site Tolerance Adverse Effects

Select Gadopenamide for preclinical MRI research when low osmolality (810 vs. 1900 mOsm/kg) and 5x higher acute tolerance (LD50 30 mmol/kg) are critical. Its non-ionic linear structure serves as a key comparator for GBCA retention studies. Ideal for formulation development where relaxivity is equivalent but safety profiles differ.

Molecular Formula C22H34GdN5O10
Molecular Weight 685.8 g/mol
CAS No. 117827-80-2
Cat. No. B050092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadopenamide
CAS117827-80-2
Synonymsgadopenamide
Gd-DTPA-bismorpholide
Molecular FormulaC22H34GdN5O10
Molecular Weight685.8 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
InChIInChI=1S/C22H37N5O10.Gd/c28-18(26-5-9-36-10-6-26)13-24(16-21(32)33)3-1-23(15-20(30)31)2-4-25(17-22(34)35)14-19(29)27-7-11-37-12-8-27;/h1-17H2,(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3
InChIKeyDUKPLGYBRQILLM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadopenamide (CAS 117827-80-2): Core Identification and Research-Grade Specifications


Gadopenamide (Gd-DTPA-bismorpholide) is a linear, non-ionic gadolinium-based extracellular contrast agent (GBCA) for magnetic resonance imaging (MRI) [1]. It is a chelate of gadolinium (Gd³⁺) with the ligand diethylenetriaminepentaacetic acid-bismorpholylamide (DTPA-bismorpholide) [2]. Initially investigated by Schering AG as a low-osmolarity alternative to conventional ionic GBCAs, it has not been commercially approved for human use but remains a valuable tool in preclinical research [3]. Its physicochemical properties, including lower osmolality and improved acute tolerance relative to gadopentetate dimeglumine, make it a distinct candidate for studies of contrast media pharmacology and formulation development [4].

Why Gadopenamide (CAS 117827-80-2) Cannot Be Simply Substituted with In-Class Gadolinium Analogs


The selection of Gadopenamide over other linear or macrocyclic GBCAs is predicated on its unique combination of physicochemical and safety parameters, which are not uniformly shared within its class. While many GBCAs provide equivalent relaxivity-based image enhancement, Gadopenamide demonstrates a significantly lower osmolality and markedly higher acute intravenous tolerance in preclinical models compared to the benchmark ionic agent, gadopentetate dimeglumine [1]. These differences have direct implications for in vivo applications where minimizing hyperosmolality-related adverse effects is critical. Furthermore, as a non-ionic linear chelate, its stability profile and biodistribution differ from macrocyclic agents, making it a necessary tool for comparative research on gadolinium retention and safety [2]. Substituting Gadopenamide with another agent would compromise experimental validity in studies specifically designed to leverage or investigate its distinct low-osmolarity and improved acute safety profile [1].

Quantitative Evidence: Gadopenamide (CAS 117827-80-2) Differentiation from Gd-DTPA Dimeglumine


Significantly Reduced Osmolality Compared to Benchmark Ionic Gd-DTPA

Gadopenamide exhibits a more than twofold reduction in solution osmolality compared to the ionic linear GBCA, gadopentetate dimeglumine [1]. This property is critical for minimizing osmolarity-dependent adverse reactions, such as pain and cardiovascular effects, particularly at the high local concentrations encountered during intravenous bolus administration.

Osmolality Injection Site Tolerance Adverse Effects

Five-Fold Improvement in Acute Intravenous Tolerance (LD50) vs. Gd-DTPA

In a direct comparison of acute intravenous tolerance in mice, Gadopenamide demonstrated a five-fold higher median lethal dose (LD50) than the ionic benchmark agent, gadopentetate dimeglumine [1]. This substantial improvement in the therapeutic index indicates a significantly wider safety margin for acute systemic toxicity, which is a critical consideration in both research and clinical development.

Acute Toxicity LD50 Safety Profile Preclinical Pharmacology

Comparable Relaxivity Enables Image Enhancement Equivalent to Benchmark Gd-DTPA

Despite its improved safety profile, Gadopenamide maintains relaxivity that is statistically equivalent to gadopentetate dimeglumine [1]. This ensures that the imaging efficacy is not compromised by the chemical modifications that confer its lower osmolality and improved acute tolerance. While specific relaxivity values (r1/r2) were not reported in the source study, the conclusion of 'no significant differences' is a key parameter for experimental continuity.

Relaxivity MRI Contrast Efficacy Pharmacodynamics

In Vivo Stability Profile Equivalent to Gd-DTPA in Preclinical Models

The chemical modification of the DTPA core with bismorpholylamide groups in Gadopenamide does not adversely affect its in vivo stability compared to gadopentetate dimeglumine. The study found no significant difference in biodistribution or in vivo stability between the two agents in animal models [1]. This is a crucial finding, as it demonstrates that the improvements in osmolality and acute tolerance are not achieved at the expense of reduced complex stability, a key factor in the safety of linear GBCAs [2].

In Vivo Stability Biodistribution Gadolinium Retention

Targeted Research Applications for Gadopenamide (CAS 117827-80-2) Based on Evidence-Based Differentiation


Preclinical Studies Investigating Osmolarity-Dependent Adverse Effects

Gadopenamide's 57.4% lower osmolality relative to gadopentetate dimeglumine (810 vs. 1,900 mOsm/kg) makes it an ideal research tool for isolating and studying osmolarity-dependent physiological responses to GBCAs [1]. By using Gadopenamide and a comparator like gadopentetate, researchers can control for relaxivity (since they are equivalent) while specifically assessing the impact of osmolality on endpoints such as injection site pain, hemodynamic changes, and endothelial cell function in various preclinical models.

Comparative Safety Studies Focusing on Acute Intravenous Tolerance

The 5-fold higher LD50 of Gadopenamide compared to gadopentetate dimeglumine (30 vs. 6 mmol/kg) makes it the agent of choice for designing preclinical studies that push the upper dose limits of gadolinium administration [1]. This wider safety margin allows for the exploration of high-dose contrast-enhanced MRI protocols without the confounding factor of acute systemic toxicity, enabling more robust assessments of pharmacokinetics and gadolinium deposition at supra-clinical doses.

Investigations of Gadolinium Retention and Stability in Linear Chelates

As a linear, non-ionic chelate, Gadopenamide serves as a key comparator in studies investigating the relationship between GBCA structure and gadolinium retention [1]. Its equivalent in vivo stability to gadopentetate dimeglumine [1] makes it a suitable control for studying the specific impact of ionicity (ionic vs. non-ionic) on gadolinium release and tissue deposition within the linear class, or for contrasting linear agents like Gadopenamide against the more stable macrocyclic GBCAs [2].

Formulation Development for Next-Generation Low-Osmolarity GBCAs

The unique combination of low osmolality and improved acute tolerance, achieved without sacrificing relaxivity or in vivo stability, makes Gadopenamide a valuable benchmark compound in the industrial development of new GBCA formulations [1]. Its properties can serve as a target profile for designing novel non-ionic, low-osmolarity agents, and it can be used as a positive control in comparative physicochemical and preclinical safety assessments of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadopenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.